
MRTX-1257
Vue d'ensemble
Description
MRTX-1257 est un inhibiteur covalent sélectif de la mutation KRAS G12C, qui est un moteur oncogénique courant dans divers cancers, notamment le cancer du poumon non à petites cellules et le cancer colorectal . Ce composé a montré des résultats prometteurs dans des études précliniques, démontrant son potentiel en tant qu'agent thérapeutique pour cibler les cancers porteurs de la mutation KRAS G12C .
Mécanisme D'action
Target of Action
MRTX-1257 is a selective, irreversible, covalent inhibitor of KRAS G12C . KRAS G12C is an established driver mutation in various cancers . This mutation has been historically challenging to target, but recent advancements have led to the development of selective inhibitors like this compound .
Mode of Action
This compound interacts with its target, KRAS G12C, through a covalent bond . This interaction is facilitated by the close proximity of Cysteine 12 to both the nucleotide pocket and the switch regions of the KRAS protein . The compound’s thiol-reactive property allows it to bind to the active site of KRAS G12C and inhibit its mutation-driven signaling .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the RAS signaling pathway . By inhibiting KRAS G12C, this compound suppresses downstream effector signaling, particularly the ERK phosphorylation pathway . This leads to a reduction in cell viability and tumor growth .
Pharmacokinetics
This compound has demonstrated favorable oral properties and low nanomolar cell potency . It has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . In animal models, this compound demonstrated 31% bioavailability, with free fraction exposures well above the cellular potency .
Result of Action
The molecular and cellular effects of this compound’s action include potent reduction in effector signaling in cells with the G12C mutation . This leads to a decrease in cell viability and tumor growth . In animal models, this compound showed rapid tumor growth inhibition at all tested concentrations .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound was found to be more potent in 3D cell culture conditions compared to 2D . Additionally, there was heterogeneity in the occurrence of additivity/synergy amongst the KRAS G12C mutant lines in combination studies, indicating that factors in addition to KRAS mutations influenced response .
Analyse Biochimique
Biochemical Properties
MRTX-1257 plays a crucial role in biochemical reactions by selectively inhibiting the KRAS G12C protein. This inhibition is achieved through a covalent bond formation with the cysteine residue at codon 12 of KRAS, which stabilizes the protein in its inactive GDP-bound state . The compound has an IC50 of 900 pM for KRAS-dependent ERK phosphorylation in H358 cells . This compound interacts with various biomolecules, including enzymes and proteins involved in the KRAS signaling pathway, thereby disrupting downstream signaling events essential for cancer cell proliferation .
Cellular Effects
This compound exerts significant effects on various cell types, particularly those harboring the KRAS G12C mutation. In cellular models, this compound inhibits cell proliferation and induces apoptosis in KRAS G12C-mutant cells . The compound influences cell signaling pathways by inhibiting ERK phosphorylation, which is a critical downstream effector of KRAS . Additionally, this compound affects gene expression and cellular metabolism by altering the activity of key signaling molecules involved in cell growth and survival .
Molecular Mechanism
The molecular mechanism of this compound involves its selective binding to the KRAS G12C protein. By forming a covalent bond with the cysteine residue at codon 12, this compound locks KRAS in its inactive GDP-bound state . This binding prevents the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which are essential for cell proliferation and survival . The compound’s high selectivity for KRAS G12C over other KRAS isoforms and its ability to irreversibly inhibit the protein make it a potent therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates rapid and sustained inhibition of tumor growth in in vivo models . This compound is stable under various storage conditions, with a shelf life of several months when stored at -20°C . Long-term studies have shown that the compound maintains its efficacy in inhibiting KRAS signaling and tumor growth over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving mice, this compound has been administered at doses ranging from 1 mg/kg to 100 mg/kg . The compound shows rapid tumor growth inhibition at all dose levels, with sustained regression observed at higher doses (3 mg/kg, 10 mg/kg, 30 mg/kg, and 100 mg/kg) . At the highest dose of 100 mg/kg, this compound leads to complete tumor regression, which is maintained for over 70 days after treatment cessation . Higher doses may also result in toxic or adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways related to its inhibition of KRAS G12C. The compound interacts with enzymes and cofactors that regulate KRAS signaling and cellular metabolism . By inhibiting KRAS, this compound disrupts metabolic flux and alters metabolite levels, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound exhibits medium permeability and efflux, with high hepatocyte clearance . This compound is orally active and demonstrates good bioavailability in animal models, with a bioavailability of 31% at a 30 mg/kg dose . The compound’s distribution is influenced by its interactions with transporters and binding proteins that facilitate its localization to target tissues .
Subcellular Localization
This compound’s subcellular localization is primarily within the cytoplasm, where it interacts with KRAS G12C . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective inhibition of KRAS signaling . This localization is critical for the compound’s activity and function, as it allows this compound to effectively bind and inhibit its target protein .
Méthodes De Préparation
La synthèse de MRTX-1257 implique la conception de médicaments basée sur la structure, utilisant des tétrahydropyridopyrimidines substituées comme structure principale . Les étapes clés de la voie de synthèse comprennent :
Formation du noyau tétrahydropyridopyrimidine : Cela implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction de groupes fonctionnels : Le groupe cyanométhyle et le groupe 8-méthylnaphtyle sont introduits pour améliorer la puissance et la sélectivité du composé.
Optimisation des interactions moléculaires : Une optimisation itérative basée sur la structure est effectuée pour affiner les interactions avec la protéine KRAS G12C.
Les méthodes de production industrielle de this compound ne sont pas largement documentées, mais elles impliquent probablement une synthèse à grande échelle suivant la voie de synthèse optimisée établie dans les études précliniques.
Analyse Des Réactions Chimiques
MRTX-1257 subit plusieurs réactions chimiques clés :
Formation de liaison covalente : This compound forme une liaison covalente avec le résidu cystéine au codon 12 de la protéine KRAS G12C.
Liaison dans la poche Switch-2 : Le composé se lie dans la poche « Switch-2 » de KRAS, stabilisant la protéine dans son état inactif, lié au GDP.
Déplacement de la molécule d'eau : Le groupe cyanométhyle déplace une molécule d'eau trouvée près de Gly10 dans les structures de co-cristaux d'analogues moins puissants.
Les réactifs et conditions courants utilisés dans ces réactions comprennent des solvants organiques, des températures contrôlées et des catalyseurs spécifiques pour faciliter la formation des liaisons covalentes et des interactions moléculaires souhaitées.
Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique :
Recherche sur le cancer : Il est utilisé comme outil de recherche pour étudier la susceptibilité thérapeutique et la dépendance des cancers porteurs de mutations KRAS.
Développement de médicaments : This compound sert de composé principal pour développer de nouveaux inhibiteurs ciblant les mutations KRAS G12C.
Études de thérapie combinée : Il est évalué en association avec d'autres agents anticancéreux pour explorer les effets synergiques et améliorer les résultats thérapeutiques.
Mécanisme d'action
This compound exerce ses effets en inhibant sélectivement la mutation KRAS G12C. Le composé forme une liaison covalente avec le résidu cystéine au codon 12 de la protéine KRAS, se liant dans la poche « Switch-2 » . Cela stabilise la protéine dans son état inactif, lié au GDP, empêchant la signalisation en aval et inhibant la prolifération des cellules cancéreuses . Les cibles moléculaires et les voies impliquées comprennent l'inhibition de la phosphorylation de l'ERK et la suppression des voies de signalisation stimulées par KRAS .
Applications De Recherche Scientifique
Radio-Sensitization
Recent studies have highlighted the ability of MRTX-1257 to enhance the effectiveness of radiotherapy in tumors harboring the KRAS G12C mutation.
Key Findings:
- In Vitro Studies: this compound demonstrated a dose-dependent radio-sensitizing effect on KRAS G12C+ cell lines. Specifically, in CT26 cell lines, treatment with this compound at concentrations of 20 nM and 50 nM significantly reduced cell survival rates post-radiation compared to controls (survival fractions at 4 Gy: 0.06 and 0.04 versus 0.23) .
- In Vivo Studies: In syngeneic mouse models with CT26 KRAS G12C+ tumors, combining this compound with radiotherapy resulted in a cure rate of approximately 20%. The treatment also led to significant changes in the tumor immune microenvironment, including increased infiltration of CD4+ T cells and dendritic cells, alongside down-regulation of PD-L1 expression .
Combinatorial Therapies
This compound has shown promising results when used in combination with other therapeutic agents.
Synergistic Effects:
- Combination with SHP2 Inhibitors: In preclinical models, this compound exhibited synergistic effects when combined with SHP2 inhibitors like RMC-4550. This combination led to enhanced growth inhibition in various murine cancer models .
- Immune Checkpoint Blockade: Studies have indicated that combining this compound with anti-PD-1 therapies can improve survival outcomes in immunotherapy-sensitive models . This suggests that this compound not only targets cancer cells directly but also modulates the immune response against tumors.
Tumor Microenvironment Modulation
The impact of this compound on the tumor microenvironment (TME) has been a focal point of research.
Observations:
- TME Remodeling: Treatment with this compound has been shown to alter the cellular architecture within tumors. For instance, macrophages became more abundant and diffusely organized within treated tumors, while T cell infiltration was significantly enhanced . This indicates a shift towards a more favorable immune environment for anti-tumor responses.
- Vascular Normalization: The treatment also appeared to normalize tumor vasculature, which is crucial for effective drug delivery and overall tumor response to therapy .
Case Studies and Clinical Implications
The findings from various studies underscore the potential clinical applications of this compound:
Comparaison Avec Des Composés Similaires
MRTX-1257 est comparé à d'autres inhibiteurs de KRAS G12C, tels que le sotorasib (AMG-510) et le TNO-155 . Bien que tous ces composés ciblent la même mutation, this compound est unique dans sa structure et ses interactions de liaison :
Sotorasib (AMG-510) : Un autre inhibiteur sélectif de KRAS G12C avec une structure chimique et un profil de liaison différents.
This compound se distingue par ses interactions moléculaires spécifiques et sa puissance accrue par rapport aux analogues non substitués .
Activité Biologique
MRTX-1257 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has been studied for its biological activity, including its effects on tumor growth, immune response modulation, and potential combination therapies.
This compound operates by binding to the inactive GDP-bound state of KRAS G12C, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. This selectivity for the inactive state is crucial as it allows for more targeted therapeutic effects with potentially reduced side effects compared to broader-spectrum agents.
Key Findings:
- Binding Affinity : this compound demonstrates a strong binding affinity for KRAS G12C, with studies indicating effective engagement at submicromolar concentrations in cellular environments .
- Chemical Shift Perturbations : NMR experiments revealed significant chemical shift perturbations upon binding, indicating a stable interaction with the target protein .
In Vitro Studies
This compound has shown promising results in various in vitro models:
- Radio-sensitization : In CT26 KRAS G12C+/+ cell lines, this compound enhanced the effects of radiotherapy in a dose-dependent manner, suggesting its potential in combination treatment strategies .
- Synergistic Effects : When combined with SHP2/PTPN11 inhibitors like RMC-4550, this compound exhibited synergistic growth inhibition across multiple cancer cell lines, highlighting its effectiveness in multi-drug regimens .
In Vivo Studies
Animal model studies have provided insights into the therapeutic potential of this compound:
- Tumor Response : In BALB/c mice with subcutaneous CT26 tumors, treatment with this compound alongside radiotherapy resulted in a cure rate of 20%, although durable responses were not observed in athymic nude mice .
- Immune Microenvironment Modulation : The combination therapy led to increased infiltration of immune cells (e.g., CD4+ T cells and dendritic cells) and down-regulation of PD-L1 expression in tumors, suggesting a shift towards a pro-inflammatory and anti-tumor immune environment .
Case Studies
- Combination Therapy with Radiotherapy :
- Synergistic Growth Inhibition :
Data Summary
Study Focus | Key Findings |
---|---|
Binding Affinity | Strong engagement with KRAS G12C at submicromolar concentrations |
Radio-sensitization | Enhanced efficacy when combined with radiotherapy |
Immune Modulation | Increased CD4+ T cell infiltration; reduced PD-L1 expression |
Combination Therapy | Synergistic effects with SHP2 inhibitors |
Propriétés
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRYQLVCTQFBRLD-UIOOFZCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H39N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.